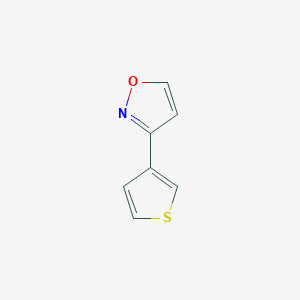
3-(Thiophen-3-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Thiophen-3-yl)isoxazole is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a derivative of isoxazole and contains a thiophene ring, which makes it a unique compound with interesting properties.
科学的研究の応用
3-(Thiophen-3-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(Thiophen-3-yl)isoxazole has been investigated as a potential anticancer agent.
作用機序
The mechanism of action of 3-(Thiophen-3-yl)isoxazole is not fully understood. However, it has been proposed that it acts on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
生化学的および生理学的効果
3-(Thiophen-3-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have anticancer effects in vitro.
実験室実験の利点と制限
One advantage of using 3-(Thiophen-3-yl)isoxazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its effects on different molecular targets. Additionally, it is relatively easy to synthesize and can be obtained in good yields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific molecular targets.
将来の方向性
There are several future directions for research on 3-(Thiophen-3-yl)isoxazole. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anticancer properties further and to determine its mechanism of action in cancer cells. Additionally, more research is needed to understand its effects on specific molecular targets and to design experiments to investigate these effects.
合成法
The synthesis of 3-(Thiophen-3-yl)isoxazole can be achieved through several methods. One of the most common methods involves the reaction of 3-bromothiophene with hydroxylamine-O-sulfonic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(Thiophen-3-yl)isoxazole in good yields. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
特性
CAS番号 |
103092-70-2 |
|---|---|
製品名 |
3-(Thiophen-3-yl)isoxazole |
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H |
InChIキー |
HGHJAIOXNDMCTC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CSC=C2 |
正規SMILES |
C1=CON=C1C2=CSC=C2 |
同義語 |
Isoxazole, 3-(3-thienyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




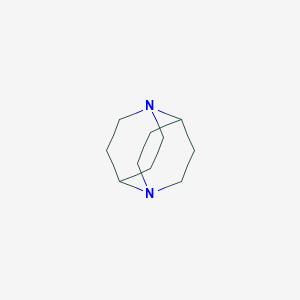
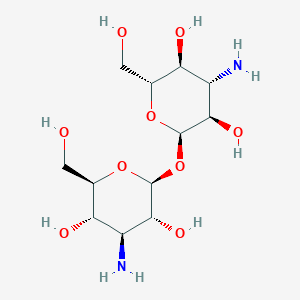
![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)

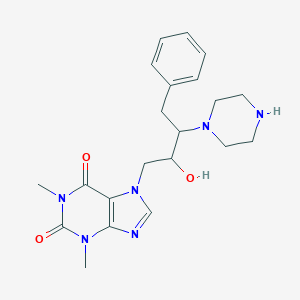
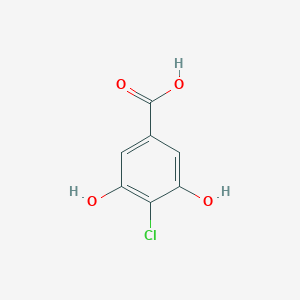
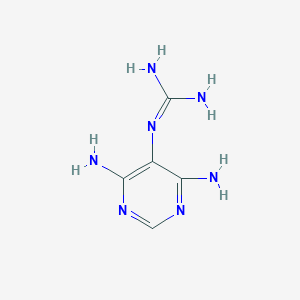
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
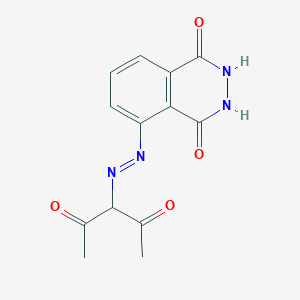
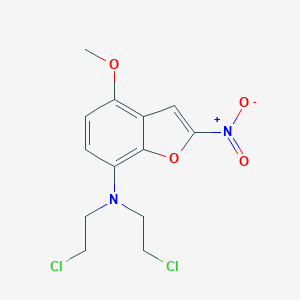
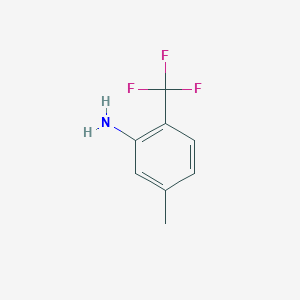
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)